molecular formula C13H19NO4S B166508 4-(2-butan-2-ylsulfanylethyl)pyridine;oxalic acid CAS No. 134480-52-7

4-(2-butan-2-ylsulfanylethyl)pyridine;oxalic acid

Cat. No.: B166508
CAS No.: 134480-52-7
M. Wt: 285.36 g/mol
InChI Key: YGMAOUKOXNOSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-butan-2-ylsulfanylethyl)pyridine;oxalic acid is a chemical compound with the molecular formula C11H17NS.C2H2O4. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-butan-2-ylsulfanylethyl)pyridine;oxalic acid typically involves the reaction of 4-(2-bromoethyl)pyridine with 1-methylpropylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with ethanedioic acid (oxalic acid) to form the ethanedioate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-butan-2-ylsulfanylethyl)pyridine;oxalic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-butan-2-ylsulfanylethyl)pyridine;oxalic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-butan-2-ylsulfanylethyl)pyridine;oxalic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic activity. The pyridine ring can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 4-(2-((2-methylpropyl)thio)ethyl)-, ethanedioate (1:1)
  • Pyridine, 4-(2-((1-ethylpropyl)thio)ethyl)-, ethanedioate (1:1)

Uniqueness

4-(2-butan-2-ylsulfanylethyl)pyridine;oxalic acid is unique due to the presence of the 1-methylpropylthio group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

134480-52-7

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

4-(2-butan-2-ylsulfanylethyl)pyridine;oxalic acid

InChI

InChI=1S/C11H17NS.C2H2O4/c1-3-10(2)13-9-6-11-4-7-12-8-5-11;3-1(4)2(5)6/h4-5,7-8,10H,3,6,9H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

YGMAOUKOXNOSDI-UHFFFAOYSA-N

SMILES

CCC(C)SCCC1=CC=NC=C1.C(=O)(C(=O)O)O

Canonical SMILES

CCC(C)SCCC1=CC=NC=C1.C(=O)(C(=O)O)O

Synonyms

Pyridine, 4-(2-((1-methylpropyl)thio)ethyl)-, ethanedioate (1:1)

Origin of Product

United States

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